8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a purine core structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core and subsequent functionalization. One common synthetic route involves the use of reductive amination to introduce the benzylpiperazine moiety . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For example, it has been shown to act as an agonist of muscarinic acetylcholine receptors, particularly the M2 subtype. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar compounds include other purine derivatives and benzylpiperazine-containing molecules. Some examples are:
- Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
- 3-[(4-benzylpiperazin-1-yl)methyl]benzoic acid
- Methyl 3-(4-benzylpiperazin-1-yl)propanoate Compared to these compounds, 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of the dimethylphenyl group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H32N6O2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H32N6O2/c1-19-9-10-20(2)22(15-19)17-33-23(28-25-24(33)26(34)29-27(35)30(25)3)18-32-13-11-31(12-14-32)16-21-7-5-4-6-8-21/h4-10,15H,11-14,16-18H2,1-3H3,(H,29,34,35) |
InChI Key |
ULOWKONYPJALDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.